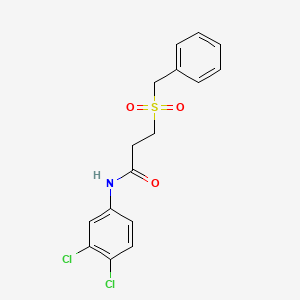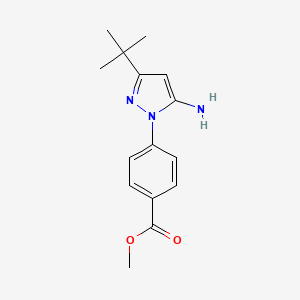![molecular formula C20H16N4O2S2 B4192863 N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide](/img/structure/B4192863.png)
N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide
Overview
Description
N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide is a complex organic compound that features a triazole ring, a dihydroacenaphthylene moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine and a suitable nitrile compound.
Thioether Formation: The triazole ring is then reacted with a thiol to form the triazolylthio group.
Dihydroacenaphthylene Synthesis: This involves the hydrogenation of acenaphthylene under specific conditions.
Coupling Reaction: The triazolylthio group is coupled with the dihydroacenaphthylene moiety.
Sulfonamide Formation: Finally, the benzenesulfonamide group is introduced through a reaction with benzenesulfonyl chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the triazolylthio group.
Reduction: Reduction reactions can occur at the dihydroacenaphthylene moiety.
Substitution: The benzenesulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the benzenesulfonamide group under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced forms of the dihydroacenaphthylene moiety.
Substitution: Various substituted benzenesulfonamides.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting enzymes or receptors associated with the triazole and sulfonamide groups.
Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study biological pathways involving sulfur and nitrogen heterocycles.
Mechanism of Action
The mechanism by which N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide exerts its effects depends on its specific application:
Enzyme Inhibition: The triazole ring can interact with enzyme active sites, potentially inhibiting their activity.
Receptor Binding: The compound may bind to specific receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide can be compared to other triazole-containing compounds, such as fluconazole and itraconazole, which are used as antifungal agents.
Benzenesulfonamide derivatives: , such as sulfanilamide, which are known for their antibacterial properties.
Uniqueness
- The combination of a triazole ring, dihydroacenaphthylene moiety, and benzenesulfonamide group in a single molecule is unique and offers a distinct set of chemical and biological properties.
- This structural uniqueness may provide advantages in terms of specificity and potency in its applications.
Properties
IUPAC Name |
N-[2-(1H-1,2,4-triazol-5-ylsulfanyl)-1,2-dihydroacenaphthylen-1-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S2/c25-28(26,14-8-2-1-3-9-14)24-18-15-10-4-6-13-7-5-11-16(17(13)15)19(18)27-20-21-12-22-23-20/h1-12,18-19,24H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPCQZFNXDCJQFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2C(C3=CC=CC4=C3C2=CC=C4)SC5=NC=NN5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-tert-butyl-2-[2-methoxy-4-[(pyridin-3-ylmethylamino)methyl]phenoxy]acetamide;hydrochloride](/img/structure/B4192791.png)
![Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]pyrrolidine-2-carboxylate](/img/structure/B4192798.png)
![2-({[(3,4-dichlorobenzyl)thio]acetyl}amino)benzoic acid](/img/structure/B4192812.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-5-nitro-2-phenyl-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4192822.png)
METHANONE](/img/structure/B4192823.png)
![N-{4-[2-(3-hydroxy-2-oxo-2,3-dihydro-1H-indol-3-yl)acetyl]phenyl}cyclopropanecarboxamide](/img/structure/B4192825.png)
![3,4,5-trimethoxy-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4192827.png)
![1-(2,3-dimethoxyphenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4192839.png)
![N-(5-chloro-2-methylphenyl)-2-morpholin-4-yl-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4192847.png)


![4-[5-chloro-2-(1-piperidinylcarbonyl)phenoxy]-1-[(5-methyl-2-furyl)methyl]piperidine](/img/structure/B4192866.png)
![3-iodo-4-methoxy-N-[4-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B4192873.png)
